REACTION_CXSMILES
|
[OH:1][C:2]1[N:7]2[N:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:10]=[C:6]2[N:5]=[C:4]([CH3:17])[C:3]=1[C:18]([O:20]CC)=[O:19].[C:23](=O)([O-])[O-].[K+].[K+].CI.O>CC(C)=O>[CH3:23][O:1][C:2]1[N:7]2[N:8]=[C:9]([C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:10]=[C:6]2[N:5]=[C:4]([CH3:17])[C:3]=1[C:18]([OH:20])=[O:19] |f:1.2.3|
|
Name
|
ethyl 7-hydroxy-5-methyl-2-phenylpyrazolo[1.5-a]pyrimidine-6-carboxylate
|
Quantity
|
297 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=NC=2N1N=C(C2)C2=CC=CC=C2)C)C(=O)OCC
|
Name
|
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
WASH
|
Details
|
the organic phase was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate anhydrous
|
Type
|
CONCENTRATION
|
Details
|
The product was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting crystals were dissolved in ethanol (5 ml)
|
Type
|
ADDITION
|
Details
|
5 N Sodium hydroxide solution (1 ml) was added
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour at 50° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
water was added to the mixture which
|
Type
|
WASH
|
Details
|
was then washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
2 N Hydrochloric acid was added to the aqueous phase until it
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and n-hexane
|
Type
|
CUSTOM
|
Details
|
The crystals were dried under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=NC=2N1N=C(C2)C2=CC=CC=C2)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |